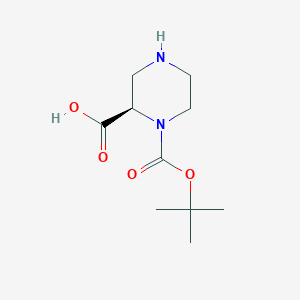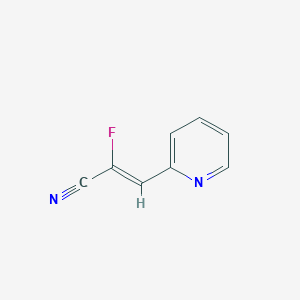
3-(2-Pyridinyl)-2-fluoropropenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pyridinyl)-2-fluoropropenenitrile, also known as PF-04859989, is a chemical compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism Of Action
3-(2-Pyridinyl)-2-fluoropropenenitrile acts as a competitive inhibitor of DGAT1 by binding to its active site. This prevents the enzyme from catalyzing the synthesis of triglycerides, thereby reducing the accumulation of fat in the body. The exact mechanism of how 3-(2-Pyridinyl)-2-fluoropropenenitrile interacts with DGAT1 is still under investigation.
Biochemical And Physiological Effects
Studies have shown that 3-(2-Pyridinyl)-2-fluoropropenenitrile can reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. It has also been found to decrease the levels of triglycerides and cholesterol in the blood. However, further studies are needed to determine the long-term effects of 3-(2-Pyridinyl)-2-fluoropropenenitrile and its safety profile.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(2-Pyridinyl)-2-fluoropropenenitrile is its high potency and selectivity towards DGAT1. This makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in vivo. Therefore, alternative delivery methods and analogs of 3-(2-Pyridinyl)-2-fluoropropenenitrile are being developed to overcome these limitations.
Future Directions
There are several future directions for the research on 3-(2-Pyridinyl)-2-fluoropropenenitrile. One area of focus is the development of analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential therapeutic applications of 3-(2-Pyridinyl)-2-fluoropropenenitrile in other diseases such as cancer and inflammation. Additionally, the role of DGAT1 in lipid metabolism and its interaction with other enzymes and pathways need to be further elucidated. Overall, 3-(2-Pyridinyl)-2-fluoropropenenitrile has shown promising results in preclinical studies and holds great potential for the development of new therapies for metabolic disorders.
Synthesis Methods
The synthesis of 3-(2-Pyridinyl)-2-fluoropropenenitrile involves the reaction of 2-pyridinecarboxaldehyde with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The resulting intermediate is then treated with sodium cyanide to yield the final product. This method has been optimized to achieve high yields and purity of 3-(2-Pyridinyl)-2-fluoropropenenitrile.
Scientific Research Applications
3-(2-Pyridinyl)-2-fluoropropenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This makes 3-(2-Pyridinyl)-2-fluoropropenenitrile a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
properties
CAS RN |
140137-14-0 |
|---|---|
Product Name |
3-(2-Pyridinyl)-2-fluoropropenenitrile |
Molecular Formula |
C8H5FN2 |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
InChI Key |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Canonical SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
synonyms |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



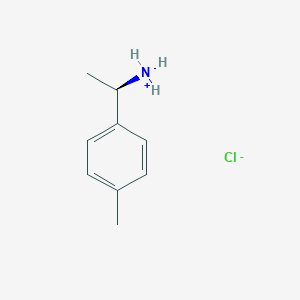



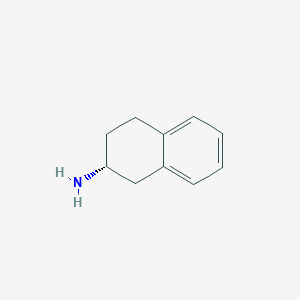

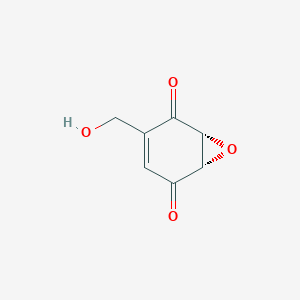
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

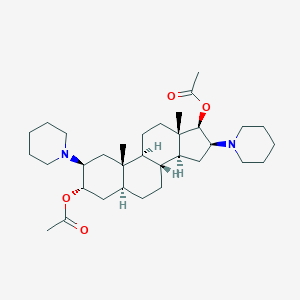
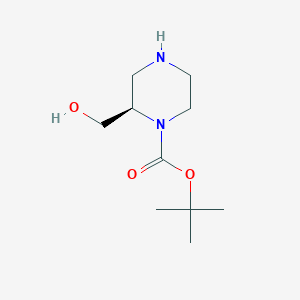
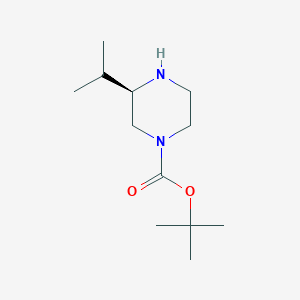
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
